molecular formula C10H14ClN B2614555 trans-(-)-(2-Phenyl-cyclopropyl)-methylamine Hydrochloride CAS No. 131844-40-1

trans-(-)-(2-Phenyl-cyclopropyl)-methylamine Hydrochloride

Cat. No. B2614555
CAS RN: 131844-40-1
M. Wt: 183.68
InChI Key: IMUOMBQOBYEIIY-BAUSSPIASA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves determining properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Chemical Properties

Trans-(-)-(2-Phenyl-cyclopropyl)-methylamine Hydrochloride has been utilized in various synthesis processes. Overberger and Nishiyama (1981) detailed its preparation alongside other cyclopropyl acids and amines, highlighting its role in developing asymmetric cyclopropyl compounds (Overberger & Nishiyama, 1981). Additionally, Boztaş et al. (2019) explored the synthesis of bromophenol derivatives with cyclopropyl moieties, demonstrating the versatility of cyclopropyl compounds in creating effective enzyme inhibitors, potentially useful in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Biological and Pharmacological Studies

In the realm of biological and pharmacological research, Liu et al. (1993) used trans-2-phenylmethylcyclopropane, a related compound, to investigate radical intermediates in methane monooxygenase, an enzyme with significant biotechnological applications (Liu et al., 1993). Furthermore, Kato et al. (1984) synthesized N, N-Dimethyl-(6-benzyl-2-cyclohexenyl) methylamine derivatives and examined their analgesic activity, contributing to the understanding of structure-activity relationships in medicinal chemistry (Kato et al., 1984).

Enzymatic Reactions and Catalysis

Research by Lu, Yang, and Silverman (1996) on the monoamine oxidase-catalyzed oxidative rearrangement of trans,trans-1-(Aminomethyl)-2-methoxy-3-phenylcyclopropane, a compound structurally similar to trans-(-)-(2-Phenyl-cyclopropyl)-methylamine Hydrochloride, provides insights into the enzymatic reactions and catalysis of cyclopropyl compounds (Lu, Yang, & Silverman, 1996).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with biological systems to produce its effects. This is particularly relevant for drugs and bioactive compounds .

Safety and Hazards

Safety and hazard analysis involves determining the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways the synthesis or use of the compound could be improved .

properties

IUPAC Name

(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-11-10-7-9(10)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUOMBQOBYEIIY-BAUSSPIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1C[C@H]1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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